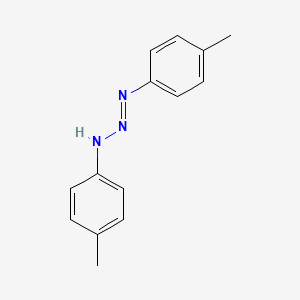

1,3-Di-p-tolyltriazene

Description

Contextualization within Aryltriazene Chemistry

1,3-Di-p-tolyltriazene belongs to the aryltriazene class of compounds, which are characterized by a diazoamino functional group (–N=N–N<) bonded to two aryl groups. In this specific molecule, the aryl groups are p-tolyl substituents. Aryltriazenes are recognized for their remarkable versatility in organic synthesis. rsc.orgrsc.org They are often regarded as stable and safer surrogates for diazonium salts, which are notoriously unstable. rsc.orgresearchgate.net This stability, combined with their reactivity, makes them valuable building blocks for constructing complex molecules. benthamdirect.com

The chemistry of aryltriazenes is diverse. They can serve as precursors for generating aryl cations or radicals and can act as removable directing groups in C-H functionalization reactions. rsc.orgrsc.org Their ability to participate in a wide array of transformations, including cross-coupling and cyclization reactions, allows for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnumberanalytics.com This has led to their extensive application in synthetic, medicinal, and materials chemistry. rsc.org The general reactivity of aryltriazenes provides the foundational context for understanding the specific applications and research interest in this compound.

Historical Development of Academic Investigations on Triazenes

The academic exploration of triazene (B1217601) chemistry has a long history, dating back to 1862 when Peter Griess first reported their preparation. rsc.orgsioc-journal.cn Despite their early discovery, the full synthetic potential of triazenes was not extensively explored until much later. numberanalytics.com The evolution of this field is intrinsically linked to advancements in diazotization reactions and a deeper understanding of nitrogen-nitrogen bond formation. numberanalytics.com

Over the decades, significant breakthroughs in the synthetic methodologies for preparing triazenes have been achieved through extensive research. rsc.org Initially viewed as chemical curiosities, they have evolved into indispensable tools in organic synthesis. rsc.org Research has expanded from their basic synthesis to exploring their unique reactivity, leading to their use in organometallic chemistry, combinatorial chemistry, and the development of functional materials. rsc.org This historical progression has paved the way for the investigation of specific derivatives like this compound in more specialized, contemporary applications.

Significance of this compound in Contemporary Chemical Research

This compound, while a classic example of a symmetric aryltriazene, continues to be relevant in modern chemical research. Its significance is demonstrated through its application in several specialized areas of synthesis and materials science.

Ligand in Organometallic Chemistry: A notable application of this compound is its use as a ligand in the synthesis of metal-metal bonded complexes. Research has shown that it reacts with hexakis(dimethylamido)dimolybdenum and its tungsten analog to form dinuclear complexes. dtic.mil Specifically, it forms compounds like Bis(1,3-di-p-tolyltriazenido)tetrakis(dimethylamido)dimolybdenum, Mo₂(NMe₂)₄(C₇H₈N₃C₇H₈)₂, where the triazene acts as a bridging ligand. dtic.mil Further studies have explored the synthesis and structure of related dimolybdenum compounds where methyl groups are also bonded to the metal centers, such as Mo₂Me₂(NMe₂)₂(C₇H₈N₃C₇H₈)₂. dtic.mil These studies are crucial for understanding the coordination chemistry of the dimetal (M≡M)⁶⁺ core. dtic.mil

Model Compound in Reaction Development: The compound has served as a model substrate in the development of new synthetic methods. For instance, the reaction of this compound with tetracyanoethylene (B109619) (TCNE) in methanol (B129727) was studied to understand the mechanism of charge-transfer complex formation and subsequent reactions. oup.com It has also been used as a model in the development of a one-pot synthesis of thiophenols from triazenes. thieme-connect.com

Synthetic Intermediate and Precursor: While often appearing as a byproduct in the synthesis of other triazenes like 1-methyl-3-p-tolyltriazene, its controlled synthesis and reactions are of interest. orgsyn.orgorgsyn.org Patents have described methods for the preparation of 1,3-diaryl triazenes, highlighting their role as intermediates, for example, in the synthesis of aromatic diamines. google.com

The table below summarizes key research findings involving this compound.

| Research Area | Finding | Reference(s) |

| Organometallic Chemistry | Acts as a bridging ligand in dimolybdenum and ditungsten complexes. | dtic.mil, dtic.mil |

| Reaction Mechanism Studies | Used as a model to study charge-transfer complexes with tetracyanoethylene. | oup.com |

| Synthetic Method Development | Employed as a model substrate for developing a one-pot synthesis of thiophenols. | thieme-connect.com |

| Synthetic Intermediate | Its synthesis is described as an intermediate step for producing other valuable chemicals. | google.com |

Compound Index

Structure

2D Structure

3D Structure

Properties

CAS No. |

785-86-4 |

|---|---|

Molecular Formula |

C14H15N3 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

4-methyl-N-[(4-methylphenyl)diazenyl]aniline |

InChI |

InChI=1S/C14H15N3/c1-11-3-7-13(8-4-11)15-17-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16) |

InChI Key |

XHAYNCDFLBEADB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)C |

Other CAS No. |

785-86-4 |

Synonyms |

1,3-bis(4-methylphenyl)triazene |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies for 1,3 Di P Tolyltriazene and Its Derivatives

Traditional Synthesis of 1,3-Di-p-tolyltriazene via Diazotization-Coupling Reactions

The conventional and most widely employed method for synthesizing this compound involves the diazotization of an aromatic amine followed by a coupling reaction with another amine. This two-step process begins with the conversion of p-toluidine (B81030) into a diazonium salt. This is typically achieved by treating p-toluidine with a nitrosating agent, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. researchgate.netnih.gov

The resulting p-toluenediazonium salt is a highly reactive intermediate. The synthesis is completed by coupling this diazonium salt with another molecule of p-toluidine. This coupling reaction is generally carried out in a buffered solution, often using sodium acetate, to maintain a weakly acidic to neutral pH, which is optimal for the formation of the triazene (B1217601) linkage. researchgate.netcdnsciencepub.com The reaction of a diazonium salt with a primary aromatic amine leads to the formation of a 1,3-diaryl-substituted triazene. researchgate.net

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency and outcome of the diazotization-coupling reaction are highly dependent on several factors. The choice of acid used in the diazotization step significantly influences both the yield and the stability of the resulting diazonium salt. researchgate.net For instance, the use of hydrochloric acid is common, but other acids can be employed to modulate the reactivity.

The coupling conditions are also critical. The reaction is often performed in a mixed solvent system, such as methanol (B129727) and water, to ensure the solubility of both the diazonium salt and the aromatic amine. researchgate.net The temperature must be carefully controlled, typically between 0–5 °C, throughout the coupling process to prevent the decomposition of the diazonium salt and minimize the formation of side products. researchgate.net After the initial coupling, the reaction mixture is often allowed to stir at room temperature overnight to ensure the completion of the reaction. researchgate.net

In some cases, purification methods such as recrystallization from solvents like hexane (B92381) are necessary to obtain the pure this compound, which may be contaminated with traces of other compounds. orgsyn.org

Mechanistic Elucidation of Diazotization-Coupling Processes

The mechanism of diazotization involves the formation of a nitrosating agent, typically the nitrosonium ion (NO+), from sodium nitrite and a strong acid. The aromatic amine, p-toluidine, then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryldiazonium ion (ArN₂⁺). researchgate.net

The coupling step involves the electrophilic attack of the diazonium ion on the electron-rich nitrogen atom of a second p-toluidine molecule. This forms the N-N bond characteristic of the triazene linkage. The reaction is sensitive to pH; in strongly acidic conditions, the amine is protonated and thus non-nucleophilic, while in basic conditions, the diazonium ion can be converted to other, less reactive species.

It has been noted that when aromatic amines are the nucleophilic reagents, two pathways are possible: the formation of a N-N bond to yield triazenes, or a C-N bond to form azo compounds, depending on the reactivity of the diazonium salt. researchgate.net

Alternative Synthetic Routes to this compound Analogues

While the diazotization-coupling reaction is the standard, alternative methods have been developed to synthesize triazenes, particularly those that are not easily accessible through the traditional route.

Grignard Reagent-Mediated Synthesis of Triazenes

An alternative pathway for the synthesis of triazenes involves the use of Grignard reagents. numberanalytics.com This method is particularly useful for preparing triazenes with substituents that are incompatible with the conditions of diazotization. The reaction typically involves the coupling of a Grignard reagent with an organic azide (B81097). researchgate.netacs.orgnih.govacs.org This approach can be used to synthesize a variety of triazenes, including aryl, heteroaryl, vinyl, and alkyl triazenes. researchgate.netacs.orgnih.gov

A specific method involves the reaction of Grignard reagents with 1-azido-4-iodobutane (B3378850) or 4-azidobutyl-4-methylbenzenesulfonate. acs.orgnih.gov This procedure allows for the regioselective formation of trisubstituted triazenes through an intramolecular cyclization step. researchgate.netacs.orgnih.gov Another variation involves the coupling of Grignard reagents with lithium amides and nitrous oxide (N₂O), which can produce triazenes in good yields. acs.orgacs.org

One-Pot Synthetic Approaches to Substituted Triazenes

One-pot syntheses offer a more streamlined and efficient approach to preparing substituted triazenes by minimizing the need to isolate intermediates. nih.gov Several one-pot methods have been developed for the synthesis of various triazine and triazene derivatives.

For instance, a one-pot, three-component synthesis has been developed for novel 2-alkyl-substituted 4-aminoimidazo[1,2-a] researchgate.netarkat-usa.orgmdpi.comtriazines by reacting trialkyl orthoesters and 2-aminoimidazoles with cyanamide. rsc.org Another one-pot protocol enables the functionalization of the 1,3,5-triazine (B166579) core by sequentially displacing chlorine atoms from 2,4,6-trichloro-1,3,5-triazine with different nucleophiles. nih.gov

A method for synthesizing linear, trisubstituted triazenes from Grignard reagents and specific organic azides in a one-pot reaction has also been reported, providing access to aromatic and nonaromatic triazenes. acs.org

Derivatization and Functionalization Strategies for this compound

This compound and its analogues serve as valuable starting materials for further chemical modifications. One key application is their use in generating diazonium salts in situ under acidic conditions. thieme-connect.com This allows for subsequent reactions, such as the synthesis of thiophenols by reacting the triazene with sodium sulfide (B99878) in the presence of an acid like trichloroacetic acid. thieme-connect.com

The triazene moiety can also be used as a protecting group or a precursor for other functional groups. For example, this compound has been used in reactions with 1,3-butadiene (B125203) and 2-methyl-1,3-butadiene to form 1,4-arylsulfonyl-chlorination products in the presence of sulfur dioxide and a copper(I) chloride catalyst. researchgate.net

Furthermore, triazenes can be functionalized to create more complex molecules. For instance, a series of new 1,3-diaryltriazene sulfonamides were synthesized by reacting the diazonium salt of metanilamide with various substituted aromatic amines. researchgate.net Additionally, 3-methyl-1-p-tolyltriazene has been employed as a methylating agent for carboxylic acids and phospholipids. acs.orgnih.gov

Regioselective N-Alkylation and N-Acylation Procedures

Modification of the central triazene linkage, specifically at the nitrogen atom, is a key strategy for altering the physicochemical properties of 1,3-diaryltriazenes. N-acylation is a well-documented procedure used to enhance characteristics like solubility and to develop prodrug strategies. nih.gov

N-acylation of the triazene N-H group can be achieved using standard acylation agents. This modification has been employed to create prodrugs, where the N-acyltriazene is later hydrolyzed in vivo to release the active, non-acylated parent compound. nih.gov For instance, in a study focused on developing potent antitumor agents, inactive 1,3-diaryltriazenes were rendered highly cytotoxic through substitutions on the aromatic rings, and their solubility was improved by introducing acyl groups onto the triazene nitrogen. nih.gov The resulting 3-acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene was identified as a prodrug of the more active, non-acylated form. nih.gov

| Parent Compound | Acylating Agent | Product | Purpose of Acylation | Reference |

|---|---|---|---|---|

| 1,3-bis(2-chloro-4-nitrophenyl)triazene | Acetic Anhydride (or similar) | 3-acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene | Increase solubility; Prodrug formation | nih.gov |

| Generic 1,3-Diaryltriazene | Various Acyl Halides/Anhydrides | N-Acyl-1,3-diaryltriazene | Potential anticancer prodrugs | lucp.net |

Conversely, regioselective N-alkylation of the 1,3-diaryltriazene scaffold is less commonly reported. The main challenge lies in the tautomerism of the N-H proton, which can reside on either the N1 or N3 nitrogen. In symmetrically substituted triazenes like this compound, these positions are chemically equivalent. While N-alkylated triazenes are well-known, they are often used as alkylating agents for substrates like carboxylic acids and phenols rather than being the products of direct alkylation of a diaryltriazene. orgsyn.orgtcichemicals.com These reactions proceed under mild conditions to give corresponding esters and ethers in high yields, highlighting the reactivity of the triazene system. tcichemicals.com

Introduction of Diverse Functional Groups onto Aromatic Moieties

The introduction of functional groups onto the aryl rings of 1,3-diaryltriazenes is most commonly achieved by selecting appropriately substituted starting materials for the core synthesis. The standard and highly versatile method for synthesizing 1,3-diaryltriazenes is the coupling reaction between an aryl diazonium salt and a primary aromatic amine in a buffered solution, typically at low temperatures. researchgate.net

By choosing anilines and diazonium salts that already contain the desired functional groups, a wide array of substituted 1,3-diaryltriazenes can be prepared. This approach allows for precise control over the position and nature of the substituents. For example, research into novel anticancer agents involved the synthesis of 1,3-diaryltriazenes bearing multiple electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) groups, on both phenyl rings. nih.gov Similarly, a large family of 1,3-diaryltriazene sulfonamides has been synthesized by reacting the diazonium salt of a benzenesulfonamide (B165840) with various substituted anilines. researchgate.netnih.gov

| Target Functional Group | Aryl Diazonium Salt Precursor | Aromatic Amine Precursor | Resulting Diaryltriazene | Reference |

|---|---|---|---|---|

| Nitro, Chloro | 2-Chloro-4-nitrobenzenediazonium salt | 2-Chloro-4-nitroaniline | 1,3-Bis(2-chloro-4-nitrophenyl)triazene | nih.gov |

| Sulfonamide | Diazonium salt of metanilamide | Substituted anilines (e.g., 4-fluoroaniline) | 1-(3-Sulfamoylphenyl)-3-(4-fluorophenyl)triazene | tandfonline.com |

| Sulfonamide | Diazonium salt of 4-aminobenzenesulfonamide | Substituted anilines (e.g., 2-chloroaniline) | 1-(4-Sulfamoylphenyl)-3-(2-chlorophenyl)triazene | nih.gov |

More advanced methods for post-synthetic modification include palladium-catalyzed cross-coupling reactions. While direct C-H functionalization of the aryl rings on a pre-formed triazene is not widely reported, related N-tosyl aryltriazenes can undergo Suzuki coupling with diarylborinic acids, demonstrating that the aryltriazene scaffold can serve as a platform for further complexity. bohrium.com

Synthetic Routes to Triazene-Based Conjugates

The triazene scaffold is a valuable linker for creating molecular conjugates, particularly in the development of therapeutic agents. taylorandfrancis.com These conjugates often function as prodrugs, designed to release an active molecule under specific physiological conditions. jrespharm.com

A prominent strategy involves conjugating triazenes with sulfonamides, which are known inhibitors of carbonic anhydrase enzymes. Numerous 1,3-diaryltriazene sulfonamide conjugates have been synthesized by coupling the diazonium salt of a primary sulfonamide (like sulfanilamide (B372717) or metanilamide) with various sulfa drugs or other substituted anilines. rjraap.combenthamdirect.comtandfonline.com This approach creates hybrid molecules that can target specific enzymes and have potential applications as anticancer or antiglaucoma agents. nih.govrjraap.com

More recently, modern bioconjugation techniques have been applied to triazenes. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a powerful method for linking triazenes to biomolecules. lumiprobe.com This requires the synthesis of a triazene bearing a terminal alkyne or azide group. For example, an ethynyl (B1212043) triazene has been synthesized from 3-ethynylaniline (B136080) via diazotization followed by coupling with piperidine. nih.gov This alkyne-functionalized triazene serves as a handle for conjugation to azide-modified proteins or other molecules. nih.govacs.org Another innovative method uses UV light to promote the isomerization of specific piperidyl triazenes, which then release reactive aryl diazonium ions capable of modifying proteins directly. nih.gov

| Conjugate Type | Synthetic Strategy | Key Reagents | Application | Reference |

|---|---|---|---|---|

| Sulfonamide Conjugate | Diazonium Coupling | Diazonium salt of a sulfonamide; a second sulfonamide (sulfa drug) | Carbonic anhydrase inhibitors, anticancer agents | rjraap.combenthamdirect.com |

| Bioconjugate via Click Chemistry | Diazonium Coupling & CuAAC | Alkyne-functionalized aniline; Azide-modified biomolecule; Cu(I) catalyst | Protein modification and labeling | lumiprobe.comnih.gov |

| Protein Conjugate via Photoactivation | Diazotization & UV-promoted Isomerization | Aniline, Piperidine, UV light (350 nm) | Photochemical protein modification | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Di P Tolyltriazene Systems

X-ray Crystallographic Analysis of 1,3-Di-p-tolyltriazene and Its Complexes

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state. This technique is indispensable for determining the precise molecular geometry, conformation, and the nature of intermolecular forces that govern the crystal lattice of this compound and its coordination compounds.

In its unbound form, solid-state analyses of diaryltriazenes reveal a characteristic molecular structure where the aryl groups tend to be coplanar with the central triazene (B1217601) moiety fu-berlin.de. This planarity is a key feature of the molecule's conformation. The triazene chain (N-N-N) typically adopts a trans configuration.

When this compound acts as a ligand (as the 1,3-di-p-tolyltriazenide anion), it exhibits versatile coordination behavior. It can bond to metal centers in a monodentate fashion, as seen in a palladium(II) complex, bis(triphenylphosphine)chloro-1,3-di-p-tolyltriazenidopalladium(II), where it coordinates through a single nitrogen atom researchgate.net. More commonly, it acts as a bidentate ligand, chelating to a metal or bridging two metal centers.

In dimetal complexes, the triazenide ligand often bridges the two metal atoms. For example, in a dimolybdenum complex, Bis(1,3-di-p-tolyltriazenido)bis(dimethylamido)dimethyldimolybdenum, two triazenido ligands adopt a cis arrangement, bridging the Mo-Mo bond dtic.mil. A similar bridging coordination mode is observed in a ditungsten complex . The geometry of these complexes is intricate, with the coordination sphere around each metal atom being roughly planar dtic.mil. The precise bond lengths and angles are sensitive to the identity of the metal and the other ligands present.

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| Bis(1,3-di-p-tolyltriazenido)bis(dimethylamido)dimethyldimolybdenum | Monoclinic | C2/c | Mo-N(triazenido): 2.157(3), 2.283(3)Mo-Mo: 2.174(0) | dtic.mil |

| Bis(1,3-di-p-tolyltriazenido)tetrakis(dimethylamido)dimolybdenum | Monoclinic | C2/c | Mo-Mo: 2.212(1) | dtic.mil |

| [Li₂(OEt₂)₂(μ-1,3-di-p-tolyltriazenide)₂] | Monoclinic | P2₁/c | Data not specified | acs.org |

| trans-[W₂Et₂(NMe₂)₄(μ-1,3-di-p-tolyltriazenide)₂] | Triclinic | P-1 | W-W: 2.267(1) |

The packing of this compound molecules in the crystal lattice is significantly influenced by non-covalent interactions. In the solid state, diaryltriazene molecules are known to form extended, linear chains through intermolecular N-H···N hydrogen bonds fu-berlin.de. This arrangement serves to minimize steric hindrance between the aryl groups of adjacent molecules.

In addition to hydrogen bonding, π-π stacking interactions between the tolyl rings of neighboring molecules can contribute to the stability of the crystal structure. This is observed in structurally related triazenes, such as 1,3-dimesityltriazene, where π-stacking of the aromatic rings is a key feature of the solid-state assembly researchgate.net. The specific arrangement, whether staggered or eclipsed, impacts the electronic interactions between molecules researchgate.net. In some metal complexes, however, the bulky nature of the entire coordinated molecule can lead to a disordered crystal structure, indicating a lack of strong, directional intermolecular interactions acs.org.

Determination of Solid-State Molecular Conformations and Geometries

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary; IR spectroscopy measures absorption based on a change in the molecule's dipole moment, while Raman spectroscopy measures scattering based on a change in polarizability edinst.com. Together, they provide a detailed fingerprint of the functional groups and bonding within the this compound system.

IR spectroscopy is particularly sensitive to polar bonds and is highly effective for identifying the key functional groups in this compound. The N-H stretching vibration appears as a distinct band, and its position can provide clues about hydrogen bonding. The stretching vibrations of the triazene core, N=N and N-N, also give rise to characteristic bands in the fingerprint region. In studies of related aryl-substituted triazenes, the presence of two distinct N=N stretching bands has been interpreted as evidence for the existence of two tautomers in the sample cdnsciencepub.com.

Raman spectroscopy is especially useful for analyzing symmetric, non-polar bonds. Therefore, it is well-suited for observing the N=N double bond and the symmetric vibrations of the aromatic rings. While specific Raman data for this compound is not extensively documented, its spectrum would be expected to show strong signals for the aromatic C=C stretching modes and the symmetric triazene vibrations.

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Notes | Reference |

| N-H Stretch | IR | 3170 - 3185 | A relatively sharp band. Lower frequency suggests involvement in intermolecular hydrogen bonding. Some related triazenes show two bands in this region. cdnsciencepub.com | cdnsciencepub.com |

| Aromatic C-H Stretch | IR/Raman | ~3000-3100 | Typically appears just above 3000 cm⁻¹. | |

| N=N Stretch (Azo group) | IR/Raman | 1415 - 1485 | This region may show multiple bands in derivatives, corresponding to the N=N vibration in different tautomeric forms. cdnsciencepub.com | cdnsciencepub.com |

| Aromatic Ring Stretch (C=C) | IR/Raman | ~1605, ~1500 | Strong absorptions characteristic of the benzene (B151609) ring. | cdnsciencepub.com |

| N-N Stretch | IR/Raman | ~1200-1300 | Corresponds to the single bond vibration within the triazene chain. | |

| C-N Stretch | IR/Raman | ~1100-1250 | Vibration of the bond connecting the aryl ring to the triazene chain. |

Electronic Absorption and Emission Spectroscopy of this compound Chromophores

The electronic structure of 1,3-diaryltriazenes, including this compound, gives rise to characteristic absorption spectra in the ultraviolet and visible regions, making them interesting chromophores for various applications. The study of their electronic absorption and emission properties provides insight into the nature of their molecular orbitals and the transitions between them.

The electronic absorption spectra of 1,3-diaryltriazenes are characterized by multiple bands, primarily corresponding to π → π* and n → π* transitions associated with the aromatic rings and the triazene (-N=N-NH-) moiety. The neutral molecules typically exhibit strong absorption maxima in the UV region. For instance, studies on compounds like 3,3-diisopropyl-1-phenyltriazene show a strong absorption maximum around 300 nm, which is attributed to a HOMO → LUMO transition. scirp.org The position and intensity of these absorption bands are sensitive to the nature of the substituents on the aryl rings and the solvent used for the measurement. scirp.orgnih.gov

While specific spectral data for this compound is not always detailed in broad studies, its spectroscopic properties have been explicitly identified and characterized. ekb.egresearchgate.net For comparison, the parent compound of this class, 1,3-diphenyltriazene, displays a prominent absorption band in the UV region, as detailed in spectral data collections. nih.gov The presence of electron-donating methyl groups in the para positions of the phenyl rings in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,3-diphenyltriazene, due to the influence of the substituent on the energy levels of the molecular orbitals.

The general spectroscopic data for 1,3-diphenyltriazene, which serves as a foundational reference, is presented below.

| Compound | Solvent | λmax (nm) | Transition Type (Tentative) | Reference |

|---|---|---|---|---|

| 1,3-Diphenyltriazene | Not Specified | ~342 | π → π* | nih.gov |

Detailed investigations into various 1,3-diaryltriazene-substituted sulfonamides measured in DMSO show multiple absorption bands across the 200-700 nm range. nih.gov Although the core structure of these ligands is similar, the different substituents attached to the benzene rings lead to distinct shifts in their UV-Vis spectra. nih.gov This highlights the tunability of the electronic properties of the diaryltriazene chromophore.

Information on the emission properties, such as fluorescence or phosphorescence, of this compound itself is limited in the literature. Much of the research on the photophysical properties of diaryltriazenes focuses on their metal complexes, where the coordination to a metal center can significantly alter the electronic structure and introduce new charge-transfer transitions (e.g., ligand-to-metal charge transfer, LMCT), often resulting in strong coloration. nih.gov The free triazene ligands themselves are not typically noted for strong emission, and their excited states may decay primarily through non-radiative pathways. ufrn.br The photochemistry of aryltriazenes often involves radical pathways or cyclization reactions rather than strong luminescence. nih.govresearchgate.netresearchgate.net

Coordination Chemistry of 1,3 Di P Tolyltriazene As a Ligand

Ligand Properties and Versatile Coordination Modes of the Triazenido Anion

The 1,3-bis(aryl)triazenide ligand framework is well-recognized for its diverse binding capabilities. researchgate.net The presence of three nitrogen atoms allows the ligand to coordinate to metal centers in at least three fundamental ways: as a monodentate ligand, a bidentate chelating ligand, or as a bridging ligand spanning two or more metal centers. researchgate.netresearchgate.net

In the monodentate coordination mode, the triazenido anion binds to a single metal center through one of its terminal nitrogen atoms. This mode of coordination has been definitively identified in several transition metal complexes. For instance, a stable mononuclear palladium(II) complex, [Pd{C₆H₄N(H)N=C(CH₃)C₅H₄N}(p-tolN−N=Np-tol)], has been synthesized and structurally characterized, demonstrating the monodentate coordination of the 1,3-di-p-tolyltriazenido ligand. acs.orgacs.org In this configuration, the ligand forms a single Pd-N amido bond. acs.orgresearchgate.net Another example includes a nickel(II) triazenide complex, trans-(o-Tol)Ni(PEt₃)₂N₃Ar₂ (where Ar=p-FC₆H₄), in which the triazenido group also acts as a monodentate ligand, forming a Ni-N(3) σ-bond. researchgate.net

Perhaps the most common coordination mode for the triazenido ligand is bidentate, where the two terminal nitrogen atoms (N1 and N3) bind to the same metal center, forming a stable four-membered chelate ring. libretexts.orgcsbsju.edulibretexts.org This enhanced stability is a result of the chelate effect, where a chelating ligand forms a more thermodynamically stable complex than one formed by analogous monodentate ligands. libretexts.org

A clear example of this is seen in the reaction of 1,3-di-p-tolyltriazene with dimolybdenum compounds. In the complex Bis(1,3-di-p-tolyltriazenido)bis(dimethylamido)dimethyldimolybdenum, Mo₂Me₂(NMe₂)₂(C₇H₈N₃C₇H₈)₂, the triazenido ligands act as bidentate chelators to the molybdenum centers. dtic.mil Similarly, iridium(III) complexes of the type [Cp*IrCl(ArNNNAr')] feature the triazenide ligand coordinated as a monoanionic bidentate N,N'-donor. researchgate.net

The triazenido ligand can act as a bridge between two metal atoms, utilizing its terminal nitrogen donors to link the metallic centers. This mode is crucial in the formation of di- and polynuclear clusters. A well-characterized example is the face-to-face binuclear complex [{Pd(C₆H₄N=NC₆H₅)(μ-p-tolN=N=N-p-tol)}₂], where the 1,3-di-p-tolyltriazenido ligand bridges two orthometalated palladium units. acs.orgacs.org

Furthermore, the reaction of this compound with Li₂[PdCl₄] can yield a tetranuclear palladium complex that contains both triazenido and chloride bridges. ubu.es This highlights the ligand's capacity to facilitate the assembly of complex multinuclear architectures.

Bidentate Coordination and Chelate Ring Formation

Synthesis and Characterization of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes with this compound typically involves the deprotonation of the neutral triazene (B1217601) (p-tolN=N-NH-p-tol) with a suitable base, followed by reaction with a metal salt.

Complexes of palladium(II) and platinum(II) with the 1,3-di-p-tolyltriazenido ligand have been successfully synthesized and characterized. capes.gov.br For palladium(II), the reaction of a cyclometalated palladium chloride precursor with this compound in the presence of sodium methoxide (B1231860) yields the mononuclear complex [Pd{C₆H₄N(H)N=C(CH₃)C₅H₄N}(p-tolN−N=Np-tol)] where the triazenido ligand is monodentate. acs.org Using a different precursor, [{Pd(C₆H₄N=NC₆H₅)(μ-Cl)}₂], under similar conditions leads to the formation of the binuclear bridging complex [{Pd(C₆H₄N=NC₆H₅)(μ-p-tolN=N=N-p-tol)}₂]. acs.orgacs.org

For platinum(II), complexes such as Pt(PPh₃)₂(L)Cl (where L is a triazenido ligand) have been prepared by reacting Pt(PPh₃)₂Cl₂ with the corresponding triazene in the presence of triethylamine (B128534) (Et₃N). researchgate.net

Table 1: Representative Crystallographic Data for a 1,3-Di-p-tolyltriazenido Complex

| Parameter | Mo₂Me₂(NMe₂)₂(C₇H₈N₃C₇H₈)₂ dtic.mil |

| Chemical Formula | C₃₄H₄₆Mo₂N₈ |

| Formula Weight | 798.7 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.608(5) |

| b (Å) | 9.440(2) |

| c (Å) | 24.076(6) |

| β (°) | 135.49(1) |

| Volume (ų) | 3442.5(1) |

| Z | 4 |

| Calculated Density (g cm⁻³) | 1.464 |

| Mo-Mo Distance (Å) | 2.174(0) |

| Mo-N (triazenido) (Å) | 2.157(3), 2.283(3) |

| Mo-N (dimethylamido) (Å) | 1.948(3) |

| Mo-C (methyl) (Å) | 2.193(4) |

Reductive elimination is a fundamental step in many catalytic cycles where a new chemical bond is formed at a metal center, which is subsequently reduced in its oxidation state. While direct studies on reductive elimination from palladium- or platinum-triazenido hydride complexes are not extensively documented, the mechanism can be inferred from well-established principles of organometallic chemistry involving analogous complexes. nih.govresearchgate.net

The key reaction would be the elimination of the neutral this compound molecule from a putative square-planar M(II)-hydride complex, such as trans-[L₂M(H)(p-tolN₃p-tol)] (where M = Pd, Pt; L = phosphine). This process, known as HX reductive elimination, would result in the formation of a coordinatively unsaturated M(0) species (L₂M) and the free triazene.

Studies on the reaction of O₂ with trans-(IMes)₂Pd(H)(OBz) have shown that the rate-limiting step is the reductive elimination of benzoic acid (BzOH), which is analogous to the proposed elimination of the triazene. nih.govrsc.org This process generates a Pd(0) intermediate that can then continue in a catalytic cycle. nih.gov The rate of such reductive eliminations is highly dependent on the electronic properties of the ligands. For analogous palladium(II) amido complexes, faster rates of reductive elimination are observed for complexes derived from electron-rich amines. researchgate.net This suggests that modifying the electronic nature of the p-tolyl groups on the triazenido ligand would similarly influence the rate of its reductive elimination.

Table 2: Factors Influencing Reductive Elimination from M(II)-Hydride Complexes

| Factor | Influence on Rate of Reductive Elimination | Rationale |

| Electron-Withdrawing Ancillary Ligands (e.g., phosphines) | Increases | Stabilizes the electron-rich M(0) product. |

| Electron-Donating X Ligand (e.g., triazenido) | Increases | More nucleophilic X group facilitates bond formation with the proton from the hydride. researchgate.net |

| Bulky Ancillary Ligands | Increases | Steric crowding is relieved in the lower-coordinate M(0) product. |

| Protic Additives | Increases | Can stabilize the transition state for HX elimination. nih.gov |

Structural Characterization of Metal-Metal Bonded Triazenido Compounds

Reactivity and Transformations of Metal-Triazenido Complexes

Ligand Exchange Reactions and Transmetalation Processes

Ligand exchange reactions are fundamental to the synthesis of new coordination complexes. In these processes, one or more ligands in a metal's coordination sphere are replaced by others. The 1,3-di-p-tolyltriazenido group can be introduced into a metal complex by substituting other ligands, such as amides or alkyl groups.

A notable example is the reaction of hexakis(dimethylamido)dimolybdenum(III), Mo₂(NMe₂)₆, with this compound in hydrocarbon solvents. dtic.milresearchgate.net This reaction proceeds at room temperature and results in the substitution of two dimethylamido groups to form the deep red, crystalline product, bis(1,3-di-p-tolyltriazenido)tetrakis(dimethylamido)dimolybdenum, Mo₂(NMe₂)₄(C₇H₈N₃C₇H₈)₂. dtic.milresearchgate.net In this complex, the molybdenum-to-molybdenum triple bond is retained, with a bond distance of 2.212(1) Å. dtic.milresearchgate.net

Similarly, tungsten complexes undergo ligand exchange. The reaction between W₂Et₂(NMe₂)₄ and this compound leads to the quantitative substitution of two dimethylamido ligands, yielding W₂Et₂(NMe₂)₂((p-tol)N₃(p-tol))₂. researchgate.net Interestingly, this reaction produces three distinct isomers (A, B, and C) that can be observed and identified by ¹H NMR spectroscopy. researchgate.net The formation and interconversion of these isomers depend on the geometry of the starting tungsten complex and the reaction conditions. researchgate.net

Table 1: Examples of Ligand Exchange Reactions Involving this compound

| Starting Complex | Reactant | Product | Key Findings | Reference(s) |

| Mo₂(NMe₂)₆ | This compound | Mo₂(NMe₂)₄(p-tolylN₃p-tolyl)₂ | Substitution of two NMe₂ groups; retention of Mo≡Mo triple bond. | dtic.mil, researchgate.net |

| W₂Et₂(NMe₂)₄ | This compound | W₂Et₂(NMe₂)₂((p-tol)N₃(p-tol))₂ | Formation of three distinct isomers (A, B, and C) via ligand substitution. | , researchgate.net |

Transmetalation is another crucial process in organometallic chemistry, involving the transfer of a ligand from one metal center to another. wikipedia.org The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org In the context of triazenido complexes, this would involve the transfer of the [p-tolyl-N₃-p-tolyl]⁻ ligand. This process is often driven by the relative electronegativities of the metals and the thermodynamic stability of the resulting complexes. wikipedia.org While transmetalation is a key step in many catalytic cross-coupling reactions, such as Suzuki and Stille couplings, specific examples detailing the transmetalation of the 1,3-di-p-tolyltriazenido ligand between different metal centers are not extensively documented in the reviewed literature. wikipedia.orgnih.gov

Oxidative Addition and Reductive Elimination Pathways Involving Triazenido Ligands

Oxidative addition and reductive elimination are reciprocal processes that involve changes in the oxidation state and coordination number of the metal center. numberanalytics.comwikipedia.org In reductive elimination, a new covalent bond is formed between two ligands, which are then eliminated from the metal's coordination sphere, leading to a reduction in the metal's oxidation state by two. numberanalytics.comlibretexts.org For this reaction to occur, the two ligands must typically be in a cis-position relative to each other. libretexts.orglibretexts.org

A well-documented example involving the 1,3-di-p-tolyltriazenido ligand is the reductive elimination from a platinum(II) complex. The complex trans-[Pt(PPh₃)₂H(p-CH₃C₆H₄N=N-NC₆H₄CH₃-p)] contains the triazenido ligand coordinated in a monodentate fashion. acs.orgacs.org Upon reaction with various reagents such as carbon monoxide (CO), 2,6-dimethylphenyl isocyanide (2,6-Me₂C₆H₃NC), triphenylphosphine (B44618) (PPh₃), or diphenylacetylene (B1204595) (PhC≡CPh), the complex undergoes reductive elimination of the neutral this compound molecule. acs.orgacs.org This process results in the formation of new platinum(0) complexes.

Table 2: Reductive Elimination of this compound from a Platinum(II) Complex

| Starting Complex | Reagent (L) | Product | Reaction Type | Reference(s) |

| trans-[Pt(PPh₃)₂H(TolN₃Tol)] | CO | Pt(PPh₃)₂(CO)₂ + TolN₃H | Reductive Elimination | acs.org, acs.org |

| trans-[Pt(PPh₃)₂H(TolN₃Tol)] | 2,6-Me₂C₆H₃NC | Pt(PPh₃)₂(2,6-Me₂C₆H₃NC)₂ + TolN₃H | Reductive Elimination | acs.org, acs.org |

| trans-[Pt(PPh₃)₂H(TolN₃Tol)] | PPh₃ | Pt(PPh₃)₄ + TolN₃H | Reductive Elimination | acs.org, acs.org |

| trans-[Pt(PPh₃)₂H(TolN₃Tol)] | PhC≡CPh | Pt(PPh₃)₂(PhC≡CPh) + TolN₃H | Reductive Elimination | acs.org, acs.org |

| (TolN₃Tol = 1,3-di-p-tolyltriazenido; TolN₃H = this compound) |

Oxidative addition is the microscopic reverse of reductive elimination. numberanalytics.comwikipedia.org It involves the addition of a molecule to a metal center, which cleaves a bond within the molecule and increases the oxidation state of the metal by two. While the reductive elimination of this compound from Pt(II) is established, the direct oxidative addition of the N-H bond of this compound to a low-valent metal center is a less commonly reported pathway for the synthesis of triazenido complexes compared to salt metathesis or ligand exchange reactions.

Supramolecular Architectures Incorporating Metal-Triazene Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecular components held together by non-covalent intermolecular forces. mdpi.commdpi.com Triazine derivatives are valuable building blocks in this field for constructing metal-organic hybrids and extended supramolecular architectures. mdpi.comresearchgate.net The assembly of these structures is guided by interactions such as hydrogen bonding, anion-π stacking, and π-π interactions. mdpi.combham.ac.uk

Metal complexes containing the 1,3-di-p-tolyltriazenido ligand can self-assemble into higher-order structures through such non-covalent forces. The tolyl groups of the ligand provide aromatic rings that can participate in various intermolecular interactions, influencing the crystal packing of the complexes.

Theoretical and Computational Investigations of 1,3 Di P Tolyltriazene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT has become a standard tool for investigating the electronic characteristics of triazene (B1217601) compounds. By applying specific functionals and basis sets, such as B3LYP/6-311++G(d,p), a balance between computational cost and accuracy can be achieved, allowing for reliable predictions of molecular geometry, orbital energies, and charge distributions. dergipark.org.tr These calculations are often validated by comparing the optimized molecular geometry with experimental data from techniques like X-ray crystallography, ensuring the computational model is a faithful representation of the molecule. dergipark.org.tr

For 1,3-Di-p-tolyltriazene, also known as 1,3-bis(4-methylphenyl)triazene, DFT calculations confirm a planar structure with delocalized π-electrons across the triazene (N=N-N) bridge and the two flanking p-tolyl rings. dergipark.org.trchemrevlett.com Theoretical bond lengths calculated via DFT show excellent agreement with experimental values, with minor deviations typically in the range of 0.0003 Å to 0.02 Å. dergipark.org.tr For instance, the calculated N1-N2 bond length is nearly identical to the experimental value (1.332 Å vs. 1.3317 Å), though slight discrepancies can be seen in the N2-N3 bond. dergipark.org.tr

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a key indicator of molecular stability, with a larger gap suggesting higher stability and lower chemical reactivity.

In studies of triazene derivatives, both the HOMO and LUMO are often found to be localized on the N3 moiety of the triazenide ligand. acs.org For this compound, DFT calculations have determined the energies of these orbitals. The HOMO energy indicates the molecule's ionization potential, while the LUMO energy relates to its electron affinity. These values are critical for predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles. The analysis of these orbitals helps to explain the charge transfer characteristics within the molecule. nih.gov

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.99 | Region of electron donation (nucleophilic character) |

| LUMO | -0.53 | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | 5.46 | Indicator of chemical stability and reactivity |

Understanding how charge is distributed across a molecule is essential for predicting its electrostatic interactions and reactive sites. Natural Population Analysis (NPA) is a method used to calculate the atomic charges and orbital populations from a computed wave function, offering a more stable and chemically intuitive picture than older methods like Mulliken population analysis. cuny.edu

| Atom | Calculated Charge (e) |

|---|---|

| N1 | -0.457 |

| N2 | +0.076 |

| N3 | -0.548 |

| C(para) of Ring 1 | -0.231 |

| C(para) of Ring 2 | -0.231 |

Computational methods, particularly DFT, are widely used to predict spectroscopic data, such as NMR chemical shifts. nih.gov By employing the Gauge-Independent Atomic Orbital (GIAO) method on a DFT-optimized geometry, it is possible to calculate the isotropic shielding constants for each nucleus, which are then converted into chemical shifts (δ). nih.govruc.dk

The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects in the calculation. nih.govruc.dk For complex organic molecules like biaryls, it has been shown that geometry optimization incorporating solvent effects leads to more accurate ¹H NMR predictions. nih.gov While specific DFT-predicted NMR data for this compound is not extensively published, the established methodologies allow for its theoretical determination. Such calculations would involve optimizing the molecule's geometry (e.g., at the B3LYP/6-311++G(d,p) level) and then performing single-point NMR calculations to obtain the chemical shifts for its unique proton and carbon environments. ruc.dk This predictive capability is invaluable for confirming experimental assignments and understanding how structural changes affect the NMR spectra.

Charge Distribution Analysis (e.g., Natural Population Analysis)

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Beyond static properties, computational chemistry excels at mapping the energetic pathways of chemical reactions. This includes modeling thermal decomposition and elucidating complex catalytic cycles, providing a dynamic picture of a molecule's behavior.

Triazenes are known for their thermal lability, a property that is fundamental to their use in certain applications but also a safety consideration. lucp.net Computational studies on related triazenide complexes, such as tris(1,3-diisopropyltriazenide)indium(III), reveal detailed decomposition mechanisms. acs.org These studies, performed using DFT, map out potential energy surfaces to identify the most likely decomposition pathways and their associated activation barriers. dergipark.org.tracs.org

For diaryltriazenes, decomposition is generally believed to proceed through the homolytic cleavage of the N-N bonds, leading to the formation of radical species and the release of dinitrogen gas. The specific pathways and the energy required to initiate them can be modeled. For example, a common decomposition route for a metal-triazenide complex involves the transfer of a hydrogen atom, release of an alkene and N₂, and formation of a smaller, more stable species. acs.org The free energy profile for such a process can be calculated, identifying transition states and intermediates along the reaction coordinate. acs.org Although a specific pathway for this compound is not detailed in the literature, the methods are well-established for providing insight into its thermal stability and the products of its decomposition.

1,3-Diaryltriazenes, in their deprotonated (triazenide) form, are versatile ligands in organometallic chemistry and can participate in catalysis. For example, ruthenium(II) and osmium(II) complexes incorporating 1,3-di-p-tolyltriazenide ligands have been synthesized and studied for their catalytic activity in hydrogenation reactions. researchgate.net

Theoretical examinations can shed light on the catalytic cycle by modeling the key steps: substrate binding, insertion, and product release. DFT calculations can be used to determine the structures and relative energies of the catalytic intermediates and transition states. In the case of hydrogenation catalysis by a [Ru(η²-1,3-di-p-tolyltriazenide)] complex, computational modeling would help to understand how the triazenide ligand influences the electronic and steric environment of the metal center, thereby affecting its catalytic efficiency. researchgate.net The N-N bond lengths within the coordinated triazenide ligand (around 1.31 Å) are intermediate between single and double bonds, indicating significant electron delocalization which stabilizes the complex. researchgate.net Theoretical studies can probe how this electronic structure facilitates the binding and transformation of substrates like 2-cyclohexen-1-one, providing a molecular-level understanding of the catalyst's function. researchgate.net

Investigation of Thermal Decomposition Pathways and Activation Barriers

Quantum Chemical Descriptors for Reactivity Predictions

The prediction of chemical reactivity through computational methods has become an indispensable tool in modern chemistry. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into its electronic structure and potential reaction pathways. Quantum chemical descriptors derived from these calculations serve as powerful indicators of the molecule's stability, reactivity, and the specific sites at which chemical reactions are most likely to occur.

DFT methods are widely employed to calculate various molecular properties that correlate with reactivity. sapub.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP), and Fukui functions. These parameters collectively help in understanding the molecule's behavior as an electrophile or nucleophile and predict its interaction with other chemical species. For instance, a study on 1,3-bis(4-methylphenyl)triazene, another name for this compound, utilized DFT calculations at the B3LYP/6311++G(d,p) level to determine its geometry and electronic properties. dergipark.org.tr

Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). colab.ws

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. ntu.edu.iq For this compound, the HOMO is primarily localized on the triazene group, while the LUMO is distributed across the aromatic rings. dergipark.org.tr

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.10 |

| ELUMO | -1.39 |

| Energy Gap (ΔE) | 4.71 |

Data derived from DFT calculations on 1,3-bis(4-methylphenyl)triazene. dergipark.org.tr

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η). sapub.org

These global descriptors provide a general overview of the molecule's reactivity. However, to identify specific reactive sites within the molecule, local reactivity descriptors are used. The Fukui function (f(r)) is a prominent local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It helps to pinpoint the atoms most susceptible to nucleophilic attack (where f+(r) is large), electrophilic attack (where f-(r) is large), and radical attack (where f0(r) is large). scm.com

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.10 |

| Electron Affinity (A) | 1.39 |

| Electronegativity (χ) | 3.745 |

| Chemical Hardness (η) | 2.355 |

| Global Softness (S) | 0.425 |

| Electrophilicity Index (ω) | 2.98 |

Values calculated based on HOMO/LUMO energies from reference dergipark.org.tr.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the three-dimensional charge distribution by color-coding regions of different electrostatic potential on the molecule's surface.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map shows that the most negative potential is concentrated around the nitrogen atoms of the triazene bridge, particularly the central nitrogen atom (N3). dergipark.org.tr This high electron density makes the triazene moiety the primary site for interaction with electrophiles. The hydrogen atoms of the methyl groups and the aromatic rings typically exhibit positive potential, making them potential sites for weak nucleophilic interactions. dergipark.org.tr

Reactivity Profiles and Transformational Chemistry of 1,3 Di P Tolyltriazene

1,3-Di-p-tolyltriazene as a Masked Diazonium Salt Equivalent

Aryl diazonium salts are powerful intermediates in synthetic chemistry, but their utility is often hampered by their inherent instability and potential for explosive decomposition. cardiff.ac.uk 1,3-Diaryltriazenes, such as this compound, serve as exceptionally stable and isolable surrogates for these reactive species. cardiff.ac.uk The triazene (B1217601) can be "unmasked" under acidic conditions, which involves protonation and subsequent cleavage of the N-N bond to release a molecule of arylamine (p-toluidine) and the corresponding aryldiazonium cation (p-tolyldiazonium). This in-situ generation allows for the controlled release and reaction of the diazonium ion without the need to isolate the hazardous intermediate. This concept is analogous to the bioactivation of triazene-based anticancer drugs like Dacarbazine, which undergo metabolic activation to produce a reactive methyldiazonium cation that alkylates DNA. lucp.netnih.gov

Applications in C-H Functionalization Reactions

The ability of aryltriazenes to act as a stable source of aryl groups has been harnessed in modern C-H functionalization reactions. These reactions offer an atom-economical approach to forming new carbon-carbon bonds directly from C-H bonds. Palladium-catalyzed methodologies have been developed that utilize aryltriazenes as the arylating agent for the direct functionalization of various heterocyclic systems.

For instance, a palladium-catalyzed direct C-H arylation of indolines at the C-7 position has been achieved using an aryltriazene as the aryl source and a pyrimidine (B1678525) directing group. researchgate.net This reaction proceeds under mild, ambient temperature conditions and does not require an external oxidant. The proposed mechanism involves the acid-promoted activation of the triazene to generate an aryl radical, which then participates in the palladium-catalyzed cycle. researchgate.net Similarly, the C2-arylation of N-substituted indoles and the C-H functionalization of 2-aryl-1,3,4-oxadiazoles have been successfully demonstrated using 1-aryltriazenes as the arylating partner in the presence of a palladium catalyst. researchgate.net

| Substrate | Arylating Agent | Catalyst / Promoter | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(Pyrimidin-2-yl)indoline | p-Tolyldiazenylpyrrolidine | Pd(OCOCF₃)₂ / HPF₆ | 7-(p-Tolyl)-1-(pyrimidin-2-yl)indoline | Good | researchgate.net |

| N-Substituted Indoles | 1-Aryltriazenes | Pd(OAc)₂ / BF₃·OEt₂ | 2-Arylindoles | Good to Excellent | researchgate.net |

| 2-Aryl-1,3,4-oxadiazoles | 1-Aryltriazenes | Palladium Catalyst | 2-Aryl-5-(aryl)-1,3,4-oxadiazoles | 77-84% | researchgate.net |

Utility in Transition Metal-Catalyzed Cross-Coupling Methodologies

Beyond C-H functionalization, 1,3-diaryltriazenes are effective coupling partners in transition metal-catalyzed cross-coupling reactions, providing a stable alternative to more reactive organometallic reagents or aryl halides. Palladium catalysis has been particularly fruitful in this area.

Research has shown that 1-aryltriazenes can readily undergo cross-coupling with areneboronic acids in the presence of a palladium catalyst and a Lewis acid like boron trifluoride. This reaction is believed to proceed via a Lewis acid-base interaction between the boron trifluoride and a terminal nitrogen of the triazene, which facilitates the oxidative addition of the carbon-nitrogen bond to the palladium(0) center. A similar cross-coupling has been achieved with organosilicon compounds, specifically aryltrifluorosilanes and alkenyltrifluorosilanes, to produce biaryls and stilbenes, respectively.

Electrophilic and Nucleophilic Reactivity of the Triazene Moiety

The triazene functional group (Ar-N=N-NH-Ar) possesses a unique electronic structure that allows it to react with both electrophiles and nucleophiles. The reactivity is centered on the three contiguous nitrogen atoms, which have available lone pairs and are part of a π-system.

Protonation, an electrophilic interaction, of 1,3-diaryltriazenes is reported to occur reversibly at the N1 nitrogen atom. arizona.edu The nucleophilic character is also evident. For the related 1-methyl-3-aryltriazenes, diazo-coupling reactions and acetylation occur at the N-3 nitrogen (the nitrogen adjacent to the alkyl/aryl group), demonstrating its nucleophilicity. scribd.com In the case of this compound, the N-H bond can also participate in reactions, such as oxidative insertion into a rhodium metal center. ias.ac.in

Investigation of Cycloaddition Reactions (e.g., with Tetracyanoethylene)

The reaction between 1,3-diaryltriazenes and potent electrophiles like tetracyanoethylene (B109619) (TCNE) has been studied to probe the reactivity of the triazene system. Initial hypotheses suggested a cycloaddition-fragmentation mechanism. However, detailed mechanistic studies using ¹⁵N-labeled triazenes have ruled out this pathway. rsc.org

The research strongly supports a mechanism that proceeds through the formation of an intermediate arylazomalononitrile. rsc.org Further investigation in the presence of acetic acid confirmed this intermediate via crossover experiments. rsc.org It was also found that an alternative pathway can operate in the presence of acid, involving an adduct formed between TCNE and the arylamine component of the triazene. rsc.org This work highlights that while the triazene reacts readily with TCNE, the transformation is more complex than a simple concerted cycloaddition.

Reactions with Unsaturated Hydrocarbons and Other Reagents

1,3-Diaryltriazenes can react with activated unsaturated systems. A notable example is the reaction of 1,3-diaryl-1-triazenes with dimethyl acetylenedicarboxylate (B1228247) (DMAD), an electron-deficient alkyne. In the presence of triphenylphosphine (B44618), this reaction yields polyfunctional trisubstituted triazenes containing ylide and ester groups. researchgate.net

The reactivity of this compound with metal complexes has also been explored. It reacts with dimolybdenum complexes like Mo₂(NMe₂)₆ to form bis(1,3-di-p-tolyltriazenido)tetrakis(dimethylamido)dimolybdenum. researchgate.net Furthermore, platinum-hydrido complexes containing a 1,3-di-p-tolyltriazenido ligand undergo reductive elimination of the parent this compound when treated with reagents such as carbon monoxide (CO) and alkynes. acs.org

Role of this compound in Esterification and Alkylation Reactions of Carboxylic Acids

While certain triazene derivatives are well-known reagents for the alkylation of carboxylic acids to form esters, it is crucial to distinguish their reactivity from that of this compound. Specifically, 1-alkyl-3-aryltriazenes , such as 1-methyl-3-p-tolyltriazene, are effective for this transformation. orgsyn.orgorgsyn.orggreyhoundchrom.com

The mechanism for esterification using a 1-alkyl-3-aryltriazene involves protonation of the triazene by the carboxylic acid. This is followed by fragmentation of the protonated intermediate into three components: an arylamine, a molecule of nitrogen gas, and a reactive alkyl cation equivalent. scribd.comcdnsciencepub.com The alkyl cation is then trapped by the carboxylate anion to form the corresponding ester. This pathway is superior to using hazardous reagents like diazomethane. orgsyn.org

| Compound | Structure | Role in Esterification | Mechanism |

|---|---|---|---|

| 1-Methyl-3-p-tolyltriazene | CH₃-NH-N=N-C₆H₄-CH₃ | Reactive Methylating Agent | Transfers a methyl group (CH₃⁺ equivalent) upon acid-catalyzed fragmentation. scribd.comcdnsciencepub.com |

| This compound | CH₃-C₆H₄-NH-N=N-C₆H₄-CH₃ | Unreactive as an Alkylating Agent | Lacks a transferable alkyl group; cannot generate an alkyl cation via the required fragmentation pathway. |

Conversely, This compound is not suitable for this type of esterification or alkylation reaction. Its structure consists of two aryl groups attached to the triazene core and lacks the necessary transferable alkyl group. Acid-catalyzed fragmentation would lead to the formation of a highly unstable aryl cation, a process that is not favored. Therefore, this compound does not function as an alkylating or arylating agent for carboxylic acids under these conditions.

Controlled Decomposition Pathways and Formation of Reactive Intermediates

The reactivity of this compound is fundamentally characterized by the lability of its triazene core (N=N-N). This functional group can be cleaved under specific energetic conditions—such as heat, light, or acid catalysis—to generate highly reactive intermediates. The controlled decomposition of this compound is a key aspect of its chemistry, enabling its use as a precursor for these valuable transient species in synthetic organic chemistry. The decomposition can proceed through distinct pathways, primarily homolytic (radical) or heterolytic (ionic), depending on the stimulus.

Thermal Decomposition

The application of heat to this compound can induce homolytic cleavage of the nitrogen-nitrogen bonds. Studies on related triazene-containing polymers and metal complexes indicate that thermal decomposition typically proceeds via a radical pathway at elevated temperatures, often in the range of 220-300°C. lippertt.ch For diaryl triazenes, the process is believed to involve the scission of the N-N single bond, leading to the formation of an aminyl radical and a diazenyl radical. The latter can subsequently lose a molecule of dinitrogen to produce a second aryl radical.

In the case of this compound, thermolysis generates p-tolyl radicals and p-tolylaminyl radicals. These reactive radical intermediates can then engage in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, radical-radical coupling, or addition to unsaturated systems. The precise product distribution depends heavily on the reaction conditions, including temperature, solvent, and the presence of any radical trapping agents. For instance, studies on the analogous 3-methyl-1-p-tolyltriazene have confirmed the formation of p-tolyl radicals during its decomposition. cdnsciencepub.com

Photochemical Decomposition

Irradiation with ultraviolet (UV) light provides an alternative method for the controlled decomposition of triazenes. lippertt.chnih.gov Photolysis, like thermolysis, typically favors a homolytic cleavage mechanism, generating radical intermediates. The energy of the absorbed photon excites the triazene molecule to a higher electronic state, which can then decay by breaking the weak N-N bonds.

For this compound, photochemical decomposition is expected to follow a pathway similar to its thermal breakdown, yielding p-tolyl and p-tolylaminyl radicals. The quantum yield of photolysis, which is the number of molecules decomposed per photon absorbed, can be influenced by the solvent and the specific wavelength of light used. lippertt.ch This method offers the advantage of proceeding at lower temperatures than thermolysis, which can be beneficial when working with thermally sensitive substrates.

Acid-Catalyzed Decomposition

In the presence of acids, this compound undergoes heterolytic decomposition. thieme-connect.com This pathway is distinct from the radical-based thermal and photochemical routes and leads to the formation of ionic intermediates. The reaction is initiated by the protonation of one of the nitrogen atoms of the triazene linkage.

In asymmetric triazenes, the most basic nitrogen atom is typically protonated. thieme-connect.com For the symmetric this compound, protonation at either the N1 or N3 position makes the corresponding p-toluidine (B81030) an excellent leaving group. Subsequent cleavage of the N-N bond releases p-toluidine and generates a p-toluenediazonium cation. thieme-connect.comnumberanalytics.com This diazonium salt is a highly valuable reactive intermediate, known for its ability to release dinitrogen gas (N₂) to form a very reactive aryl cation or to undergo coupling reactions. This in-situ generation of a diazonium salt from a stable, crystalline triazene precursor is a significant advantage in synthesis, avoiding the isolation of often unstable diazonium compounds. For example, this method has been employed in the one-pot synthesis of thiophenols from triazenes by reacting them with sodium sulfide (B99878) in the presence of an organic acid like trichloroacetic acid. thieme-connect.com

Table 1: Decomposition Pathways of this compound and Resulting Intermediates

| Decomposition Method | Stimulus | Cleavage Type | Primary Reactive Intermediates | Key Characteristics |

| Thermal | High Temperature (e.g., >200°C) acs.org | Homolytic | p-Tolyl Radical, p-Tolylaminyl Radical | Proceeds via a radical mechanism; useful for initiating radical polymerization or other radical-mediated transformations. lippertt.ch |

| Photochemical | UV Light lippertt.ch | Homolytic | p-Tolyl Radical, p-Tolylaminyl Radical | Occurs at lower temperatures than thermolysis; allows for spatial and temporal control of radical generation. lippertt.chnih.gov |

| Acid-Catalyzed | Protic Acids (e.g., Trichloroacetic Acid) thieme-connect.com | Heterolytic | p-Toluenediazonium Cation, p-Toluidine | Forms ionic intermediates; allows for in-situ generation of diazonium salts for subsequent reactions like Sandmeyer or coupling. thieme-connect.comnumberanalytics.com |

Applications of 1,3 Di P Tolyltriazene and Its Derivatives in Advanced Materials and Catalysis

Role as Building Blocks in Complex Organic Synthesis

1,3-Di-p-tolyltriazene and related triazene (B1217601) compounds serve as important precursors and intermediates in the synthesis of a wide array of complex organic molecules. Their reactivity allows for the construction of diverse molecular architectures, including heterocyclic systems, macrocycles, and cage compounds.

Precursors for the Construction of Diverse Heterocyclic Systems

Triazenes, including this compound, are instrumental in the synthesis of various heterocyclic compounds. They can act as a source of diazonium salts in situ under mild conditions, which can then be used to introduce nitrogen-containing functionalities into organic molecules, leading to the formation of heterocycles. For instance, aromatic amines can be converted to their corresponding triazenes, which are then reacted with suitable reagents to yield heterocyclic structures. thieme-connect.com A notable application is in the synthesis of thiophenols, which are precursors to sulfur-containing heterocycles like benzothiazoles. thieme-connect.comthieme-connect.de In a model reaction, this compound has been used to optimize the conversion of triazenes to thiophenols. thieme-connect.com

The triazene moiety can also be a key functional group in precursors for more complex heterocyclic systems. For example, pyrazolyltriazenes have been utilized in the synthesis of pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazines, a class of nitrogen-rich heterocycles. beilstein-journals.org This involves a multi-step synthesis where the triazene group is ultimately cleaved in a cyclization reaction to form the final heterocyclic core. beilstein-journals.org The stability of the triazene functionality in the precursor molecule is a critical factor in the success of these synthetic routes. beilstein-journals.org

Utilization in the Synthesis of Macrocycles and Cage Compounds

The reactivity of this compound extends to the construction of larger, more complex molecular architectures such as macrocycles and cage compounds. The triazenido ligand, derived from this compound, can coordinate to metal centers, facilitating the assembly of multinuclear metal complexes with specific geometries.

An example of this is the reaction of this compound with lithium tetrachloropalladate(II) (Li₂[PdCl₄]), which results in the formation of a tetranuclear palladium complex. researchgate.netrsc.org This complex features both triazenido and chloride bridges, creating a cage-like structure. rsc.org Such complexes are not only of structural interest but can also serve as precursors to other redox-active dipalladium species. rsc.org The ability of the triazenido ligand to bridge multiple metal centers is a key aspect of its utility in constructing these complex supramolecular assemblies.

Contributions to Advanced Materials Science

Derivatives of this compound, particularly those based on the related 1,3,5-triazine (B166579) core, have emerged as crucial components in the field of advanced materials science. Their electronic properties make them highly suitable for applications in optoelectronic devices.

Integration into Optoelectronic Materials

The electron-deficient nature of the triazine core, combined with the ability to tune its properties through peripheral substitution, makes these compounds excellent candidates for use in organic electronic devices.

1,3,5-Triazine derivatives are widely recognized for their potential as electron-transporting materials (ETMs) in organic electronics. rsc.org The introduction of various aryl substituents onto the triazine core allows for the fine-tuning of their morphological, thermal, and photophysical properties, as well as their electron mobilities. rsc.org For instance, star-shaped 1,3,5-triazine derivatives have demonstrated good electron mobilities, often exceeding 10⁻⁴ cm²V⁻¹s⁻¹. rsc.org The strategic placement of substituents can also lead to high triplet energies, which is a desirable characteristic for host materials in phosphorescent organic light-emitting diodes. rsc.org Systematic studies on the peripheral modification of 1,3,5-triazine-based hosts have shown that introducing N-heterocyclic polar peripheries can significantly enhance electron injection and transport properties. rsc.org

The favorable electron-transporting properties of 1,3,5-triazine derivatives make them highly effective as host materials and electron-transport layers in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org In green phosphorescent OLEDs, devices incorporating a 1,3,5-triazine derivative as the host material have achieved high external quantum efficiencies and power efficiencies. rsc.org The performance of these devices is closely linked to balanced charge recombination, which is facilitated by the excellent electron mobility of the triazine-based host. rsc.org

Furthermore, by combining the electron-accepting triazine unit with an electron-donating moiety within the same molecule, bipolar host materials can be created. rsc.org These materials are capable of balanced charge injection and transport, leading to highly efficient phosphorescent OLEDs with reduced efficiency roll-off at high brightness. rsc.org The versatility of 1,3,5-triazine derivatives allows for their use in a wide range of colored and white OLEDs. rsc.org While the primary focus has been on OLEDs, the fundamental electronic properties of these materials also suggest their potential applicability in organic solar cells, where efficient charge separation and transport are equally critical. chemscene.com

Development of Electron Transporting Materials (ETMs)

Applications in Liquid Crystal Technology

While this compound itself is not a liquid crystal, the triazine core is a key building block in the design of advanced liquid crystalline materials, particularly star-shaped mesogens. The rigid and planar 1,3,5-triazine ring provides thermal stability and can be functionalized at its three substitution sites to create disc-like or star-shaped molecules that exhibit liquid crystalline phases (mesophases). ajchem-a.comnih.gov

Researchers have synthesized 2,4,6-tris-(3,4-diacyloxyphenyl)-1,3,5-triazines, which demonstrate discotic nematic phases. google.com The specific phase behavior is highly dependent on the length of the attached acyl chains. google.com For instance, the pentanoyl derivative shows a monotropic discotic nematic phase below 58°C, a property that is also observed in the hexanoyl derivative below 59°C. google.com Similarly, star-shaped macromolecules with a central triazine core linked to phenyl units through azo and amine bridges have been developed. ajchem-a.com The liquid crystalline properties of these molecules are tuned by the terminal alkyloxy chain length; shorter chains (ethoxy to pentyloxy) result in a nematic mesophase, while longer chains (hexyloxy and octyloxy) lead to a smectic C (SmC) mesophase. ajchem-a.com

Another class of related compounds, liquid crystalline aryltriazene-1-oxides, has been synthesized and shown to exhibit nematic and smectic A phases. researchgate.net The presence of intramolecular hydrogen bonding within these molecules contributes to their high thermal stability. researchgate.net These examples underscore the utility of the triazine moiety in creating thermally robust liquid crystals whose phase behavior can be precisely controlled through synthetic modification.

Table 1: Phase Transitions of Triazine-Based Liquid Crystalline Compounds

| Compound Class | Peripheral Group | Melting Point (°C) | Clearing/Transition Point (°C) | Mesophase Type |

| 2,4,6-tris-(3,4-diacyloxyphenyl)-1,3,5-triazine | Acetyl | 250-260 (decomposes) | - | Crystalline |

| 2,4,6-tris-(3,4-diacyloxyphenyl)-1,3,5-triazine | Propionyl | 198 | - | Crystalline |

| 2,4,6-tris-(3,4-diacyloxyphenyl)-1,3,5-triazine | Butyryl | 161 | - | Crystalline |

| 2,4,6-tris-(3,4-diacyloxyphenyl)-1,3,5-triazine | Pentanoyl | 110 | 58 | Monotropic Discotic Nematic |

| 2,4,6-tris-(3,4-dialkyloxyphenyl)-1,3,5-triazine | Pentyl | 144 | - | Crystalline |

| 2,4,6-tris-(3,4-dialkyloxyphenyl)-1,3,5-triazine | Hexyl | 130 | - | Crystalline |

| N2,N4,N6-tris(4-((4-alkyloxyphenyl)diazinyl)phenyl)-1,3,5-triazine-2,4,6-triamine | Ethoxy, Propyloxy, Butyloxy, Pentyloxy | >200 (decomposes) | - | Nematic |

| N2,N4,N6-tris(4-((4-alkyloxyphenyl)diazinyl)phenyl)-1,3,5-triazine-2,4,6-triamine | Hexyloxy, Octyloxy | >200 (decomposes) | - | Smectic C (SmC) |

Data sourced from references ajchem-a.comgoogle.com.

Functionalization of Carbon Nanotubes and Other Nanomaterials

Triazene compounds, including this compound, serve as stable and versatile reagents for the functionalization of carbon nanotubes (CNTs) and other nanomaterials. They are often employed as precursors to generate aryl diazonium salts in situ. This method offers significant advantages over using pre-synthesized diazonium salts, which can be unstable and explosive in their dry form. google.com Aryl triazenes are comparatively stable and can be handled more safely. google.comchemrxiv.org